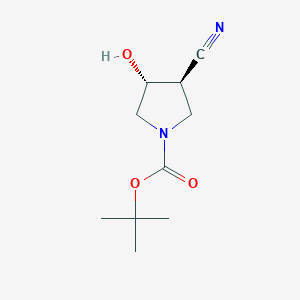

trans-1-Boc-3-cyano-4-hydroxypyrrolidine

描述

trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a chiral pyrrolidine derivative with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol . Its stereochemistry is defined as (3R,4R), featuring two stereocenters. The compound is protected by a tert-butoxycarbonyl (Boc) group at the 1-position, a cyano (-CN) substituent at the 3-position, and a hydroxyl (-OH) group at the 4-position. It has multiple CAS registry numbers, including 215922-85-3, 895241-94-8, and 197143-33-2, depending on the supplier and context .

This compound is widely used as a building block in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules. Its Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .

属性

IUPAC Name |

tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGAWSYJCQMVBM-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of trans-1-Boc-3-cyano-4-hydroxypyrrolidine typically involves:

- Starting from racemic or enantiomerically enriched pyrrolidine derivatives.

- Protection of the nitrogen atom using tert-butoxycarbonyl (Boc) group.

- Introduction of the cyano group at the 3-position.

- Installation of the hydroxyl group at the 4-position with trans stereochemistry relative to the cyano substituent.

- Use of stereoselective transformations and enzymatic resolutions to achieve high enantiomeric purity.

Key Preparation Steps and Conditions

Enzymatic Resolution and Stereoselective Synthesis

An improved method for preparing 3-hydroxy-4-substituted pyrrolidine derivatives, including this compound, involves enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinone compounds. This method offers:

- High yields and excellent enantiomeric excess.

- Avoidance of chromatographic purification steps, reducing cost and complexity.

- Use of readily available starting materials.

- Fewer chemical transformations compared to traditional methods.

This enzymatic approach typically proceeds as follows:

This method is particularly advantageous for large-scale industrial synthesis due to its efficiency and cost-effectiveness.

Alternative Synthetic Routes and Cyclization Methods

Stereoselective synthesis of pyrrolidine derivatives, including this compound, can also be achieved by:

- Intramolecular Mitsunobu reactions to install hydroxyl groups with inversion of stereochemistry.

- Cyclization of acyclic precursors to form the pyrrolidine ring with controlled stereochemistry.

- Use of sulfonylation and thioacetate intermediates for functional group transformations.

These methods provide moderate to good yields and allow access to various stereoisomers depending on reaction conditions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of Boc protection is critical for stabilizing the nitrogen and directing subsequent functionalizations.

- Enzymatic methods significantly improve the stereochemical purity and reduce downstream purification complexity.

- Reaction conditions such as solvent choice, temperature, and base selection profoundly affect yields and stereoselectivity.

- The preferred solvents for coupling and sulfonylation steps include THF, DMF, and CH2Cl2, with bases like TEA and DIPEA enhancing reaction rates and selectivity.

- Hydrolysis steps are efficiently performed in mixed solvent systems (EtOH/H2O) with NaOH for clean conversion to the hydroxylated final product.

- Industrial-scale processes favor enzymatic resolution due to cost savings and scalability.

化学反应分析

trans-1-Boc-3-cyano-4-hydroxypyrrolidine: undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

Reduction: : Reduction reactions can be used to convert the cyano group to an amine.

Substitution: : Nucleophilic substitution reactions can be used to replace the cyano group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Products may include carboxylic acids or ketones.

Reduction: : The major product is typically an amine.

Substitution: : The products depend on the nucleophile used and can include amines, ethers, or esters.

科学研究应用

Medicinal Chemistry Applications

Anticoagulant Properties

Trans-1-Boc-3-cyano-4-hydroxypyrrolidine has been identified as a precursor in the synthesis of novel anticoagulants that inhibit coagulation factor Xa. These compounds are crucial for the treatment and prevention of thrombotic disorders such as deep vein thrombosis, myocardial infarction, and stroke. The inhibition of factor Xa leads to reduced thrombin formation, which is vital in managing blood coagulation disorders .

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties by preventing metastasis in cancer cells. These compounds may be developed into therapeutic agents targeting various cancers, providing an avenue for innovative cancer treatments .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized to synthesize a range of heterocyclic compounds and pharmaceuticals through reactions such as nucleophilic additions and cyclization processes .

Synthesis of Inhibitors for Deubiquitylating Enzymes (DUBs)

Recent studies have explored the use of this compound in developing inhibitors for deubiquitylating enzymes (DUBs). These enzymes play critical roles in cellular regulation, and their inhibition could lead to advancements in treating diseases related to protein degradation pathways .

Case Studies

作用机制

The mechanism by which trans-1-Boc-3-cyano-4-hydroxypyrrolidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context and the specific reactions being studied.

相似化合物的比较

Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Key Features: Replaces the cyano group with an amino (-NH₂) group at the 3-position. Exhibits cis stereochemistry (3R,4S), altering spatial interactions in synthesis. Lower molecular weight due to the absence of a cyano group.

- Applications: Used in peptide mimetics and enzyme inhibitors. The amino group enables nucleophilic reactions, such as amide bond formation, which the cyano group cannot perform .

trans-1-Boc-3-amino-4-(difluoromethyl)pyrrolidine

- Molecular Formula : C₁₁H₁₉F₂N₂O₂ (estimated)

- Molecular Weight : ~265.28 g/mol

- Key Features: Substitutes the hydroxyl group with a difluoromethyl (-CF₂H) group at the 4-position. Retains the Boc and amino groups. Fluorine atoms enhance metabolic stability and lipophilicity, making it advantageous in drug design.

- Applications : Explored in fluorinated drug candidates targeting proteases or kinases .

(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

- Molecular Formula : C₁₈H₂₅N₃O₄ (estimated)

- Molecular Weight : 212.29 g/mol (core structure)

- Key Features :

- Incorporates a hydroxymethyl (-CH₂OH) group at the 4-position and a Cbz (benzyloxycarbonyl) protecting group instead of Boc.

- Dual protection (Boc and Cbz) allows orthogonal deprotection strategies.

- Applications : Used in complex syntheses requiring sequential deprotection, such as natural product derivatization .

1-N-Boc-3-cyano-4-pyrrolidone

trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

- Molecular Formula: C₁₅H₁₉FNO₄ (estimated)

- Molecular Weight : ~296.32 g/mol

- Key Features: Introduces a 4-fluorophenoxy aromatic substituent at the 3-position.

- Applications : Explored in CNS-targeting drugs due to enhanced blood-brain barrier permeability .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Applications |

|---|---|---|---|---|---|

| trans-1-Boc-3-cyano-4-hydroxypyrrolidine | C₁₀H₁₆N₂O₃ | 212.25 | Boc, -CN, -OH | (3R,4R) | Building block, drug intermediates |

| Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine | C₉H₁₈N₂O₃ | 202.25 | Boc, -NH₂, -OH | (3R,4S) | Peptide mimetics |

| trans-1-Boc-3-amino-4-(difluoromethyl)pyrrolidine | C₁₁H₁₉F₂N₂O₂ | ~265.28 | Boc, -NH₂, -CF₂H | (3R,4R) | Fluorinated drug candidates |

| 1-N-Boc-3-cyano-4-pyrrolidone | C₁₀H₁₄N₂O₃ | 210.23 | Boc, -CN, 4-oxo | - | Alkaloid synthesis |

| trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine | C₁₅H₁₉FNO₄ | ~296.32 | Boc, 4-fluorophenoxy, -OH | (3R,4R) | CNS-targeting agents |

Key Research Findings

- Stereochemical Impact: The (3R,4R) configuration of this compound distinguishes it from cis isomers (e.g., ), which exhibit different hydrogen-bonding patterns and solubility profiles.

- Functional Group Trade-offs: Replacing the cyano group with amino () or fluorinated groups () alters reactivity and bioavailability. For instance, the cyano group’s electron-withdrawing nature enhances stability but reduces nucleophilicity compared to amino analogs.

- Protection Strategies: Compounds with Cbz instead of Boc () require harsher deprotection conditions (e.g., hydrogenolysis), limiting their use in acid-sensitive syntheses.

生物活性

Introduction

trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, serves as a valuable building block in the synthesis of various bioactive molecules. Its biological activity is primarily attributed to its interactions with specific molecular targets, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Properties

The compound has the following chemical properties:

- IUPAC Name : rel-tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate

- Molecular Formula : C10H16N2O3

- Molecular Weight : 212.25 g/mol

- CAS Number : 215922-85-3

- Purity : 97% .

| Property | Value |

|---|---|

| IUPAC Name | rel-tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate |

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 215922-85-3 |

| Purity | 97% |

The biological activity of this compound is largely influenced by its ability to interact with various enzymes and receptors. Preliminary studies suggest that this compound may modulate biological pathways by acting as an enzyme inhibitor or receptor ligand. The specific mechanisms remain to be fully elucidated through further experimental research.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF7 cells (breast cancer)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a study indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 25 µM) .

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Experimental models suggest that this compound may protect neuronal cells from oxidative stress-induced damage. The underlying mechanism is thought to involve the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against HeLa and MCF7 cells; IC50 = 10–25 µM | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a xenograft model of human breast cancer. The results indicated that administration of the compound significantly inhibited tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, this compound was administered to evaluate its neuroprotective effects. Behavioral tests showed improved cognitive function and reduced markers of neuroinflammation in treated animals compared to untreated controls.

常见问题

Basic Research Questions

Q. [Basic] What are the key considerations in designing a synthetic route for trans-1-Boc-3-cyano-4-hydroxypyrrolidine?

- Methodological Answer : Prioritize orthogonal protecting group strategies to preserve hydroxyl and amine functionalities. The Boc group is ideal for amine protection due to acid-labile cleavage, while the hydroxyl group can remain unprotected or use temporary silyl ethers. Regioselective cyanation is best achieved via nucleophilic substitution (e.g., KCN in DMF) or palladium-catalyzed cyanation. Solvent selection (e.g., THF or ethyl acetate) and catalyst screening (e.g., Pd/C for hydrogenation) are critical for yield optimization .

Q. [Basic] Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., coupling constants for trans-configuration). High-resolution mass spectrometry (HRMS) verifies molecular weight. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) determines enantiomeric excess. Purity is assessed via melting point analysis and reverse-phase HPLC (acetonitrile/water gradient) .

Q. [Basic] How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at 0–6°C under inert gas (argon or nitrogen) in sealed, moisture-resistant containers. Decomposition risks include Boc-group cleavage under acidic/humid conditions. Monitor stability via biannual HPLC analysis (C18 column, 220 nm detection). Degradation products (e.g., free amine) appear as new retention peaks .

Advanced Research Questions

Q. [Advanced] How can enzyme-catalyzed kinetic resolution improve enantiomeric purity in this compound synthesis?

- Methodological Answer : Lipases (e.g., CAL-B) selectively hydrolyze ester derivatives of the undesired enantiomer. Reaction optimization involves testing solvents (e.g., tert-butyl methyl ether) and temperatures (20–40°C). Monitor progress via chiral GC or HPLC. Typical enantiomeric excess (ee) exceeds 95% after 24–48 hours .

Q. [Advanced] What strategies resolve conflicting stereochemical assignments in NMR data for this compound derivatives?

- Methodological Answer : Combine NOESY/ROESY experiments to confirm spatial proximity of substituents. X-ray crystallography provides definitive proof of absolute configuration. Computational NMR prediction (DFT at B3LYP/6-311+G(d,p)) compares theoretical and experimental chemical shifts. For dynamic systems, variable-temperature NMR identifies conformational exchange .

Q. [Advanced] How do electronic effects of the cyano group influence regioselective functionalization of the pyrrolidine ring?

- Methodological Answer : The electron-withdrawing cyano group directs nucleophilic attacks to the C4 hydroxyl-adjacent position. Computational modeling (Mulliken charge analysis) predicts reactive sites. Experimental validation uses competitive reactions with electrophiles (e.g., alkyl halides), monitored by LC-MS. Substituent effects are quantified via Hammett σ constants .

Q. [Advanced] What methodologies enable late-stage diversification of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ cross-coupling reactions (Suzuki-Miyaura for aryl groups) after Boc deprotection. For hydroxyl modification, Mitsunobu reactions install diverse ethers. Cyanohydrin formation via Knoevenagel condensation introduces α,β-unsaturated ketones. Parallel synthesis in 96-well plates accelerates library generation .

Data Contradiction Analysis

Q. [Advanced] How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Replicate reactions under standardized conditions (solvent purity, inert atmosphere). Compare intermediates via LC-MS to identify side reactions (e.g., Boc migration or cyanide hydrolysis). Yield variations often stem from trace moisture or catalyst lot differences. Statistical analysis (ANOVA) of triplicate experiments quantifies reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。